molecular formula C8H5Br2Cl3 B12787815 1,4-Bis(bromomethyl)-2,3,5-trichlorobenzene CAS No. 21912-82-3

1,4-Bis(bromomethyl)-2,3,5-trichlorobenzene

Cat. No.: B12787815
CAS No.: 21912-82-3
M. Wt: 367.3 g/mol
InChI Key: MNVJKUQOUPHPBI-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)-2,3,5-trichlorobenzene is an organic compound with the molecular formula C8H5Br2Cl3 It is a derivative of benzene, where the benzene ring is substituted with two bromomethyl groups and three chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(bromomethyl)-2,3,5-trichlorobenzene can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the bromination of 1,4-dimethyl-2,3,5-trichlorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bromomethyl)-2,3,5-trichlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with functional groups like amines, alcohols, or thiols.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Methyl-substituted benzene derivatives.

Scientific Research Applications

1,4-Bis(bromomethyl)-2,3,5-trichlorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including polymers and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals, flame retardants, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(bromomethyl)-2,3,5-trichlorobenzene involves its ability to undergo nucleophilic substitution reactions, where the bromomethyl groups are replaced by nucleophiles. This reactivity is due to the electron-withdrawing effect of the bromine and chlorine atoms, which makes the carbon atoms of the bromomethyl groups more susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(bromomethyl)benzene: Lacks the chlorine substituents, making it less reactive in certain nucleophilic substitution reactions.

    1,4-Dichloromethyl-2,3,5-trichlorobenzene: Contains chlorine instead of bromine, leading to different reactivity and applications.

    1,4-Bis(chloromethyl)-2,3,5-trichlorobenzene: Similar structure but with chlorine atoms instead of bromine, affecting its chemical properties and reactivity.

Uniqueness

1,4-Bis(bromomethyl)-2,3,5-trichlorobenzene is unique due to the presence of both bromine and chlorine substituents, which impart distinct reactivity and chemical properties. The combination of these substituents makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

21912-82-3

Molecular Formula

C8H5Br2Cl3

Molecular Weight

367.3 g/mol

IUPAC Name

1,4-bis(bromomethyl)-2,3,5-trichlorobenzene

InChI

InChI=1S/C8H5Br2Cl3/c9-2-4-1-6(11)5(3-10)8(13)7(4)12/h1H,2-3H2

InChI Key

MNVJKUQOUPHPBI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)CBr)Cl)Cl)CBr

Origin of Product

United States

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